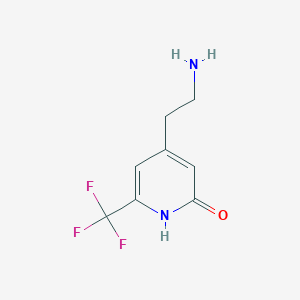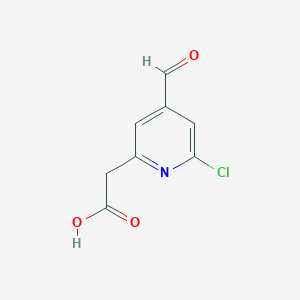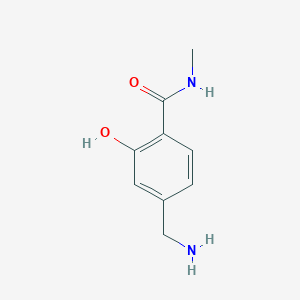
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an aminomethyl group at the 4-position, a hydroxyl group at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)benzoic acid with N-methylhydroxylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 4-(aminomethyl)benzoic acid.
Reagent: N-methylhydroxylamine.
Conditions: Acidic medium, typically using hydrochloric acid.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product with desired specifications.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(formylmethyl)-2-hydroxy-N-methylbenzamide.
Reduction: Formation of 4-(aminomethyl)-2-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学的研究の応用
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Aminomethyl)-2-hydroxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl and benzamide groups contribute to the overall binding affinity. These interactions can modulate the activity of the target, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the hydroxyl and N-methyl groups, making it less versatile in certain reactions.
2-Hydroxy-N-methylbenzamide: Lacks the aminomethyl group, reducing its potential for forming specific interactions.
4-(Aminomethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.
Uniqueness
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (aminomethyl, hydroxyl, and N-methyl), which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the similar compounds listed above.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
4-(aminomethyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(13)7-3-2-6(5-10)4-8(7)12/h2-4,12H,5,10H2,1H3,(H,11,13) |
InChIキー |
YGUBRHAVAAHUAW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=C(C=C1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


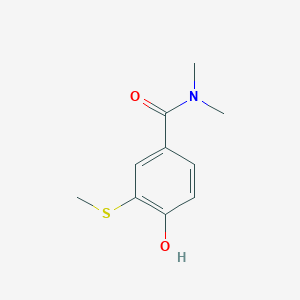
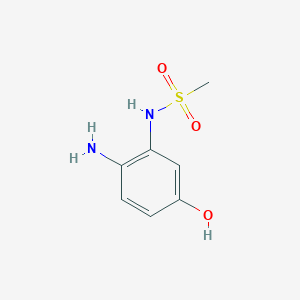
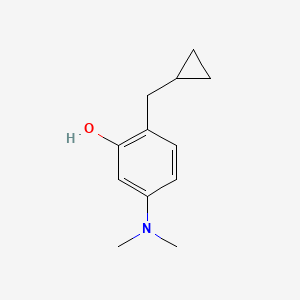


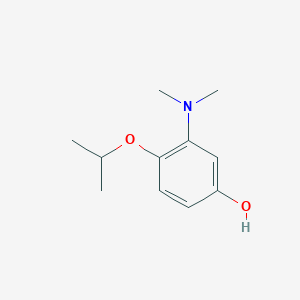
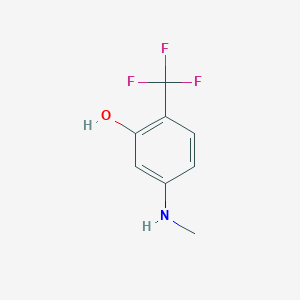

![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)

